N-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Description
N-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that features a piperidine ring, a bromophenyl group, and a benzothiazole moiety
Properties
Molecular Formula |
C20H22BrN3O2S |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C20H22BrN3O2S/c1-23(20-18-7-2-3-8-19(18)27(25,26)22-20)17-9-11-24(12-10-17)14-15-5-4-6-16(21)13-15/h2-8,13,17H,9-12,14H2,1H3 |
InChI Key |
LGJSUBBZSWFJFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC(=CC=C2)Br)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using bromobenzene derivatives.
Formation of the Benzothiazole Moiety: The benzothiazole ring is formed through cyclization reactions involving sulfur and nitrogen-containing precursors.
Coupling Reactions: The final step involves coupling the piperidine ring with the bromophenyl and benzothiazole moieties under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromophenyl group.
Scientific Research Applications
N-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and piperidinone derivatives.
Benzothiazole Derivatives: Compounds with similar benzothiazole moieties, such as benzothiazole-2-thiol and benzothiazole-6-carboxylic acid.
Uniqueness
N-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
